molecular formula C8H11BrN2 B6233993 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 1780755-19-2

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B6233993
CAS RN: 1780755-19-2
M. Wt: 215.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C8H11BrN2. It has an average mass of 215.090 Da and a monoisotopic mass of 214.010559 Da .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is characterized by a six-membered ring of fused indazoles that resembles that of keto esters . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole include an average mass of 215.090 Da and a monoisotopic mass of 214.010559 Da .

Future Directions

Given the wide variety of biological properties exhibited by indazoles, it is concluded that the medicinal properties of indazole, including 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole, should be explored in the near future for the treatment of various pathological conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves the reaction of 1-methyl-1H-indazole with bromine in the presence of a Lewis acid catalyst, followed by reduction of the resulting 3-bromo-1-methyl-1H-indazole with sodium borohydride in the presence of a proton source.", "Starting Materials": [ "1-methyl-1H-indazole", "Bromine", "Lewis acid catalyst", "Sodium borohydride", "Proton source" ], "Reaction": [ "Step 1: 1-methyl-1H-indazole is reacted with bromine in the presence of a Lewis acid catalyst to yield 3-bromo-1-methyl-1H-indazole.", "Step 2: The resulting 3-bromo-1-methyl-1H-indazole is reduced with sodium borohydride in the presence of a proton source to yield 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole." ] }

CAS RN

1780755-19-2

Product Name

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Molecular Formula

C8H11BrN2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.